molecular formula C19H20ClNO B1613778 2-Chloro-4'-piperidinomethyl benzophenone CAS No. 898775-26-3

2-Chloro-4'-piperidinomethyl benzophenone

Cat. No. B1613778
M. Wt: 313.8 g/mol
InChI Key: HHWNXGOEMLHMNO-UHFFFAOYSA-N
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Description

“2-Chloro-4’-piperidinomethyl benzophenone” is a chemical compound with the molecular formula C19H20ClNO . It has a molecular weight of 313.82 g/mol . The compound is used for experimental and research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H19ClFNO/c20-18-12-16(21)8-9-17(18)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

  • Environmental Science and Pollution Research

    • Application : Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution .
    • Method : The study was performed in purified water (pH = 6.5, temperature = 25 °C) with an initial concentration of BP-4 similar to that detected in WWTPs (10 mg/L). The degradation of BP-4 by chlorine, UV/TiO2, and UV/H2O2 was studied .
    • Results : The results showed that 76% of BP-4 was degraded after 80 min of reaction with chlorine. The oxidation by UV/TiO2 and UV/H2O2 led to a total removal of BP-4 and their generated by-products after 50 and 10 min of reactions, respectively .
  • Journal of Materials Science: Materials in Electronics

    • Application : Synthesis, structural analysis, spectroscopic characterization and second order hyperpolarizability of 2-amino-4-methylpyridinium-4-hydroxybenzolate crystal .
    • Method : Organic nonlinear optical (NLO) single crystals of 2-amino-4-methylpyridinium-4-hydroxybenzolate (2A4MP4HB) were grown by slow solvent evaporation (SSE) method .
    • Results : The second order hyperpolarizability of 2A4MP4HB crystal was analyzed theoretically .
  • Environmental Science and Pollution Research

    • Application : Degradation of Benzophenone-4 in water .
    • Method : The study was performed in purified water with an initial concentration of BP-4 similar to that detected in wastewater treatment plants (10 mg/L). The degradation of BP-4 by UV/TiO2 and UV/H2O2 was studied .
    • Results : The results showed that BP-4 and its by-products were totally removed after 50 and 10 min of reactions with UV/TiO2 and UV/H2O2, respectively .
  • Journal of Flow Chemistry

    • Application : Synthesis of benzodiazepines .
    • Method : The study describes the continuous flow synthesis of six benzodiazepines from aminobenzophenones .
    • Results : The study demonstrated the efficiency of flow chemistry in the synthesis of benzodiazepines .
  • Chemistry of Benzene - Electrophilic Aromatic Substitution

    • Application : Alkylation and Acylation of Aromatic Rings .
    • Method : The reaction of benzene with 1 mol equivalent of 2-chloro-2-methylpropane yields p-di-tert-butylbenzene as the major product, along with small amounts of tert-butylbenzene and unreacted benzene .
    • Results : A high yield of mono-alkylation product is obtained only when a large excess of benzene is used .
  • Molecular Diversity

    • Application : Syntheses, reactions and fused heterocycles of 4-Hydroxy-2-quinolones .
    • Method : This review article discusses the recent synthetic approaches and the applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles .
    • Results : Most of these heterocycles show unique biological activities .

properties

IUPAC Name

(2-chlorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO/c20-18-7-3-2-6-17(18)19(22)16-10-8-15(9-11-16)14-21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWNXGOEMLHMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642701
Record name (2-Chlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4'-piperidinomethyl benzophenone

CAS RN

898775-26-3
Record name (2-Chlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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